molecular formula C21H22O8 B1261870 5,6,2',3',5',6'-Hexamethoxyflavone

5,6,2',3',5',6'-Hexamethoxyflavone

Cat. No. B1261870
M. Wt: 402.4 g/mol
InChI Key: NCXFRNCNVLBXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,2',3',5',6'-Hexamethoxyflavone is a natural product found in Casimiroa tetrameria and Primula veris with data available.

Scientific Research Applications

Antifungal Properties

5,6,2',3',5',6'-Hexamethoxyflavone, a polymethoxylated flavone, has demonstrated significant antifungal properties. It was effective in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a major plant pathogen causing anthracnose disease in tropical fruits. This flavone could completely inhibit the growth of the fungus at certain concentrations, suggesting its potential as a natural fungicide in agriculture (Almada-Ruiz et al., 2003).

Anticancer Activity

Studies have shown that 5,6,2',3',5',6'-Hexamethoxyflavone exhibits anticancer properties. Specifically, it has been found to inhibit the growth of triple-negative breast cancer cells. This inhibition is associated with the suppression of MAPK and Akt signaling pathways and arresting the cell cycle, without significantly affecting apoptosis or migratory behavior of these cells (Borah et al., 2017).

Biological Activities of Citrus Polymethoxyflavones

Polymethoxyflavones, including 5,6,2',3',5',6'-Hexamethoxyflavone, isolated from citrus fruits like Citrus reticulata 'Chachi', have displayed extensive biological activities. These activities range from inhibiting sterol regulatory element-binding proteins to exhibiting strong antiproliferative activity against tumor cell lines and significant inhibition of NO production. The effectiveness of these flavones is influenced by the number of methoxy groups they contain (Duan et al., 2017).

Absorption and Bioavailability

Research on the absorption and bioavailability of polymethoxyflavones, including derivatives of 5,6,2',3',5',6'-Hexamethoxyflavone, indicates that these compounds exhibit good absorption, which is crucial for their effectiveness in functional food or nutraceutical products. This study highlights the importance of considering both permeability and solubility in evaluating the bioavailability of these flavones (Wang et al., 2018).

properties

Product Name

5,6,2',3',5',6'-Hexamethoxyflavone

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,6-dimethoxy-2-(2,3,5,6-tetramethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-13-8-7-12-17(19(13)26-4)11(22)9-14(29-12)18-20(27-5)15(24-2)10-16(25-3)21(18)28-6/h7-10H,1-6H3

InChI Key

NCXFRNCNVLBXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=C(C(=CC(=C3OC)OC)OC)OC)OC

synonyms

5,6,2',3',5',6'-hexamethoxyflavone
HMF cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,2',3',5',6'-Hexamethoxyflavone
Reactant of Route 2
Reactant of Route 2
5,6,2',3',5',6'-Hexamethoxyflavone
Reactant of Route 3
5,6,2',3',5',6'-Hexamethoxyflavone
Reactant of Route 4
5,6,2',3',5',6'-Hexamethoxyflavone
Reactant of Route 5
5,6,2',3',5',6'-Hexamethoxyflavone
Reactant of Route 6
Reactant of Route 6
5,6,2',3',5',6'-Hexamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.